7-Chloro-1-(3-methoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 7-Chloro-1-(3-methoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14946581
InChI: InChI=1S/C24H24ClNO5/c1-14(2)30-11-5-10-26-21(15-6-4-7-17(12-15)29-3)20-22(27)18-13-16(25)8-9-19(18)31-23(20)24(26)28/h4,6-9,12-14,21H,5,10-11H2,1-3H3
SMILES:
Molecular Formula: C24H24ClNO5
Molecular Weight: 441.9 g/mol

7-Chloro-1-(3-methoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC14946581

Molecular Formula: C24H24ClNO5

Molecular Weight: 441.9 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-1-(3-methoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C24H24ClNO5
Molecular Weight 441.9 g/mol
IUPAC Name 7-chloro-1-(3-methoxyphenyl)-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C24H24ClNO5/c1-14(2)30-11-5-10-26-21(15-6-4-7-17(12-15)29-3)20-22(27)18-13-16(25)8-9-19(18)31-23(20)24(26)28/h4,6-9,12-14,21H,5,10-11H2,1-3H3
Standard InChI Key LHWUGGUJDZYDAT-UHFFFAOYSA-N
Canonical SMILES CC(C)OCCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC(=CC=C4)OC

Introduction

7-Chloro-1-(3-methoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of chromeno-pyrrole derivatives. It is characterized by its unique structural features, including a chromeno[2,3-c]pyrrole core, a chloro-substituted aromatic ring, and a propan-2-yloxypropyl side chain. This compound exhibits potential biological activity and has garnered significant interest in medicinal chemistry due to its structural characteristics and possible therapeutic applications.

Synthesis Methods

The synthesis of 7-Chloro-1-(3-methoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multicomponent reaction strategies. A notable method includes the reaction of substituted phenols with appropriate aldehydes and amines under controlled conditions. This process often utilizes a one-pot approach with solvents like methanol, allowing for optimization of yield and purity through temperature adjustments.

Synthesis ComponentsReaction ConditionsYield and Purity
Substituted PhenolsControlled TemperatureHigh Yield
AldehydesMethanol as SolventHigh Purity
AminesOne-Pot ProcessOptimized Conditions

Chemical Reactivity

The chemical reactivity of 7-Chloro-1-(3-methoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is influenced by its substituents. The methoxy group can enhance nucleophilicity, while the chloro group can facilitate further substitution reactions. The compound can undergo various chemical reactions typical for heterocycles, including dechlorination or substitution at the chloro site and demethylation or oxidation of the methoxy group.

Biological Activity and Potential Applications

Research indicates that compounds with similar structures to 7-Chloro-1-(3-methoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The mechanism of action for this compound often involves interaction with specific biological targets such as enzymes or receptors, highlighting its potential therapeutic applications in treating various diseases.

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